molecular formula C9H12N2O3 B2869353 ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate CAS No. 1823789-80-5

ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate

Cat. No. B2869353
CAS RN: 1823789-80-5
M. Wt: 196.206
InChI Key: ZDIFQZADUHCTRP-UHFFFAOYSA-N
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Description

Pyrazole derivatives are an important class of five-membered heterocyclic compounds containing two nitrogen atoms. They play a significant role in various fields such as chemistry, biology, agricultural chemistry, and pharmacology . They have various biological activities, such as antibacterial, antituberculous, anti-inflammatory, antimalarial, anticancer, antiviral, antioxidant activity, and insecticide . Pyrazolecarboxylic acid derivatives have a great potential for applications in metal-organic frameworks .


Molecular Structure Analysis

The molecular structure of a compound can be determined through techniques like X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to calculate the optimal structure of the molecule .

Scientific Research Applications

Novel Synthesis Processes

The compound has been involved in the synthesis of novel heterocyclic compounds, highlighting its utility in creating complex molecular structures. For instance, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through condensation with pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its role in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Similarly, a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates via Vilsmeier–Haack complex reaction provides a pathway for further biological study and substrate modification (Vysokova et al., 2017).

Photochemical and Electrochemical Properties

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated thermally reversible photochromism, which could be initiated by light irradiation, indicating potential for developing photoresponsive materials (Yokoyama et al., 2004). Additionally, pyrazole derivatives, including ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, are explored for selective cyclocondensation reactions, further illustrating their versatility in synthetic chemistry (Lebedˈ et al., 2012).

Corrosion Inhibition

Research on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel, which is crucial for industrial applications. These studies underline the compound’s potential in creating protective coatings to prevent metal corrosion (Dohare et al., 2017).

Structural and Molecular Studies

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's structure and properties were deeply analyzed through synthesis, X-ray diffraction, and DFT studies, offering insights into its molecular characteristics and potential applications in bioactive fields (Zhao & Wang, 2023).

properties

IUPAC Name

ethyl 1-ethyl-5-formylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-11-7(6-12)5-8(10-11)9(13)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFQZADUHCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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